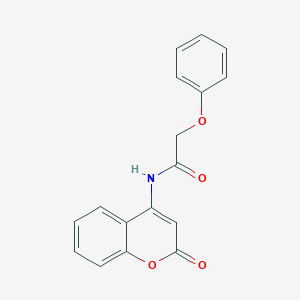![molecular formula C18H20ClN3O2S B252143 N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide](/img/structure/B252143.png)
N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide, commonly known as CM156, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CM156 is a derivative of nicotinamide and has been shown to have potent anti-inflammatory and immunomodulatory effects.
作用机制
The mechanism of action of CM156 involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. CM156 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the inhibition of the production of pro-inflammatory cytokines and the promotion of the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
CM156 has been shown to have significant biochemical and physiological effects. In vitro studies have shown that CM156 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promotes the production of anti-inflammatory cytokines, such as IL-10. In vivo studies have shown that CM156 reduces inflammation and improves disease symptoms in animal models of autoimmune diseases, cancer, and neurological disorders.
实验室实验的优点和局限性
One of the advantages of CM156 is its specificity for the NF-κB signaling pathway. This makes it a valuable tool for studying the role of NF-κB in various diseases. However, one of the limitations of CM156 is its solubility in aqueous solutions. This can make it difficult to administer in vivo and may require the use of solubilizing agents.
未来方向
There are several future directions for the study of CM156. One direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the role of CM156 in other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, the use of CM156 in combination with other therapies, such as chemotherapy and immunotherapy, should be explored.
合成方法
The synthesis of CM156 involves the reaction of 6-methylnicotinamide with 4-chlorobenzenethiol in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with N-(3-aminopropyl) acetamide to yield CM156. The synthesis of CM156 has been optimized to yield high purity and high yield of the final product.
科学研究应用
CM156 has been extensively studied for its therapeutic potential in various diseases, including autoimmune diseases, cancer, and neurological disorders. In autoimmune diseases, CM156 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the production of anti-inflammatory cytokines, such as IL-10. In cancer, CM156 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurological disorders, CM156 has been shown to improve cognitive function and reduce neuroinflammation.
属性
分子式 |
C18H20ClN3O2S |
|---|---|
分子量 |
377.9 g/mol |
IUPAC 名称 |
N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O2S/c1-13-3-4-14(11-22-13)18(24)21-10-2-9-20-17(23)12-25-16-7-5-15(19)6-8-16/h3-8,11H,2,9-10,12H2,1H3,(H,20,23)(H,21,24) |
InChI 键 |
SJFAFZVHKLSHKD-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CSC2=CC=C(C=C2)Cl |
规范 SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CSC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)

![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
![6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide](/img/structure/B252145.png)
![N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide](/img/structure/B252146.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252160.png)